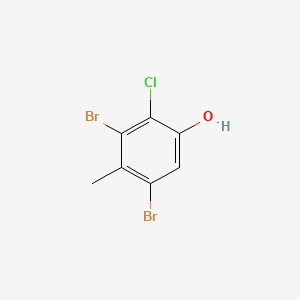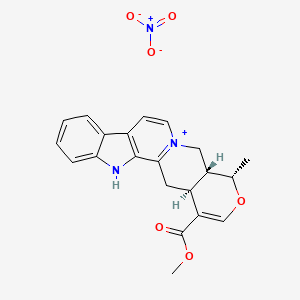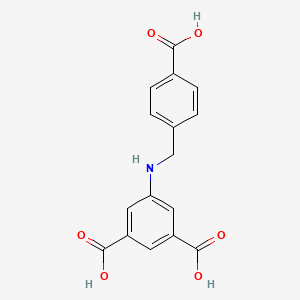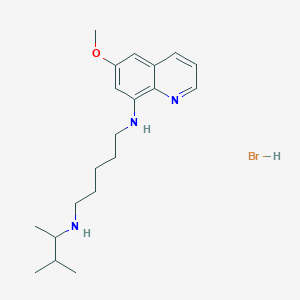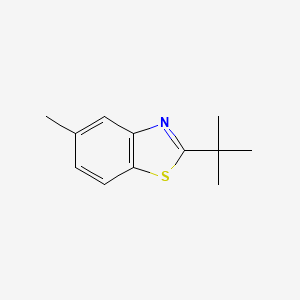
2-Tert-butyl-5-methyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-5-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl and methyl groups at the 2nd and 5th positions, respectively, enhances the compound’s stability and reactivity, making it a valuable scaffold in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-methyl-1,3-benzothiazole typically involves the cyclization of o-aminothiophenols with appropriate aldehydes or ketones. One common method is the condensation of o-aminothiophenol with tert-butyl aldehyde in the presence of a catalyst such as iodine or molecular iodine under reflux conditions . The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 2-Tert-butyl-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzothiazole ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), organic solvents (chloroform, dichloromethane).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.
科学的研究の応用
2-Tert-butyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
作用機序
The mechanism of action of 2-Tert-butyl-5-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways can vary depending on the specific application and the type of organism being studied .
類似化合物との比較
2-Methylbenzothiazole: Lacks the tert-butyl group, resulting in different reactivity and stability.
2-Tert-butylbenzothiazole: Similar structure but without the methyl group at the 5th position.
5-Methylbenzothiazole: Lacks the tert-butyl group, affecting its chemical properties.
Uniqueness: 2-Tert-butyl-5-methyl-1,3-benzothiazole is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This combination of substituents makes it a versatile compound with a wide range of applications in various fields .
特性
分子式 |
C12H15NS |
|---|---|
分子量 |
205.32 g/mol |
IUPAC名 |
2-tert-butyl-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-8-5-6-10-9(7-8)13-11(14-10)12(2,3)4/h5-7H,1-4H3 |
InChIキー |
KASMIUAEGYEKBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


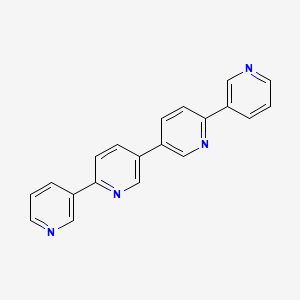
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
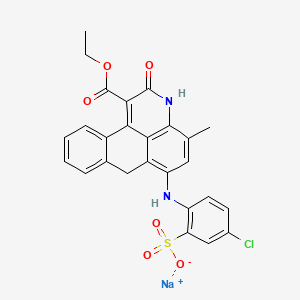
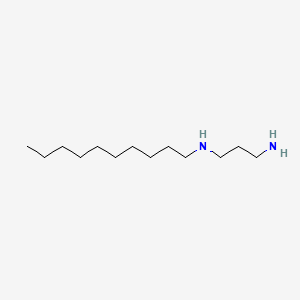
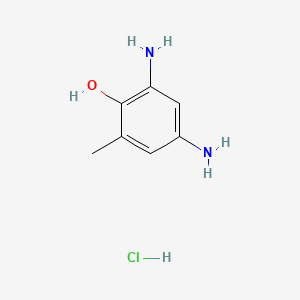
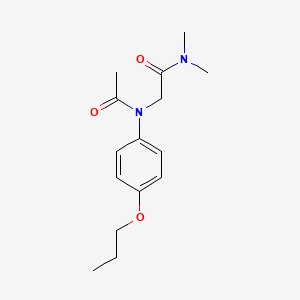


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)

